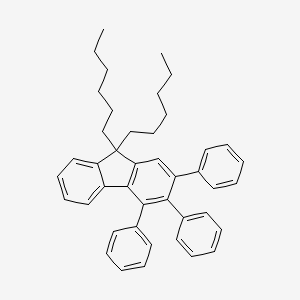
9,9-Dihexyl-2,3,4-triphenyl-9H-fluorene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9,9-Dihexyl-2,3,4-triphenyl-9H-fluorene is a chemical compound known for its unique structural properties and applications in various fields It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of hexyl and phenyl groups attached to the fluorene core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9,9-Dihexyl-2,3,4-triphenyl-9H-fluorene typically involves multi-step organic reactions. One common method includes the alkylation of fluorene derivatives with hexyl halides under basic conditions, followed by the introduction of phenyl groups through Friedel-Crafts alkylation. The reaction conditions often require the use of catalysts such as aluminum chloride and solvents like dichloromethane.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are carefully controlled to ensure high yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
9,9-Dihexyl-2,3,4-triphenyl-9H-fluorene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the fluorene core.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) catalyst.
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions include various substituted fluorenes, ketones, and quinones, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
9,9-Dihexyl-2,3,4-triphenyl-9H-fluorene has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential use in bioimaging and as a fluorescent probe.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs), photovoltaic cells, and other electronic devices.
Mécanisme D'action
The mechanism by which 9,9-Dihexyl-2,3,4-triphenyl-9H-fluorene exerts its effects is primarily through its interaction with various molecular targets and pathways. The compound’s unique structure allows it to participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions. These interactions can influence the electronic properties of materials and enhance their performance in applications such as OLEDs and photovoltaic cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Dihexyl-9H-fluorene: Lacks the additional phenyl groups, resulting in different electronic properties.
9,9-Dihexyl-2,7-dibromofluorene: Contains bromine atoms, making it more reactive in certain substitution reactions.
9,9-Dihexyl-2,7-diboronic acid: Used in cross-coupling reactions for the synthesis of complex organic molecules.
Uniqueness
9,9-Dihexyl-2,3,4-triphenyl-9H-fluorene is unique due to the presence of both hexyl and phenyl groups, which impart distinct electronic and steric properties. These features make it particularly suitable for applications in organic electronics and materials science, where precise control over molecular interactions and properties is crucial.
Propriétés
Numéro CAS |
643767-50-4 |
|---|---|
Formule moléculaire |
C43H46 |
Poids moléculaire |
562.8 g/mol |
Nom IUPAC |
9,9-dihexyl-2,3,4-triphenylfluorene |
InChI |
InChI=1S/C43H46/c1-3-5-7-20-30-43(31-21-8-6-4-2)38-29-19-18-28-36(38)42-39(43)32-37(33-22-12-9-13-23-33)40(34-24-14-10-15-25-34)41(42)35-26-16-11-17-27-35/h9-19,22-29,32H,3-8,20-21,30-31H2,1-2H3 |
Clé InChI |
XTQQNYQCDOMNBT-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCC1(C2=CC=CC=C2C3=C1C=C(C(=C3C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6)CCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


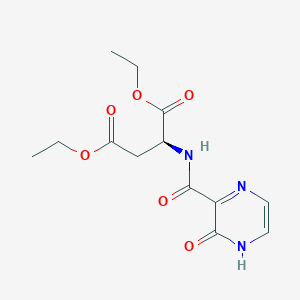

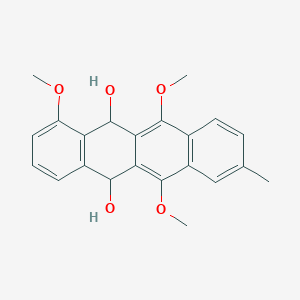
![3-{[4-(Tetradecyloxy)phenyl]methyl}-4,5-dihydro-1,2,4-oxadiazol-5-one](/img/structure/B12581844.png)

![N-{2-[(3-Cyano-8-methylquinolin-2-yl)amino]ethyl}-N-(2-fluorophenyl)urea](/img/structure/B12581858.png)


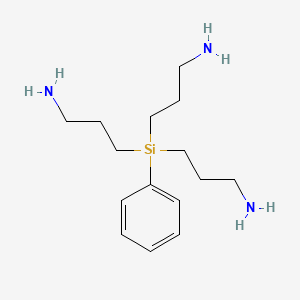
![N-Methyl-2-[(3-methyl-3H-imidazo[4,5-b]pyridin-2-yl)sulfanyl]acetamide](/img/structure/B12581886.png)
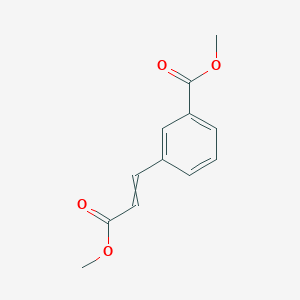
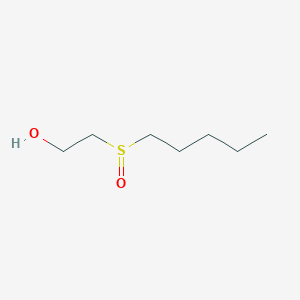
![Pyridine, 2-[[4,5-bis(methylthio)-1,3-dithiol-2-ylidene]nitrosomethyl]-](/img/structure/B12581912.png)
![Methyl 4-[4-(N-hydroxyhexanimidoyl)phenyl]butanoate](/img/structure/B12581919.png)
